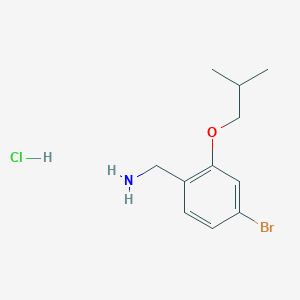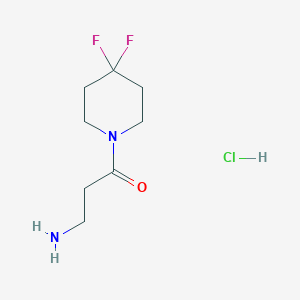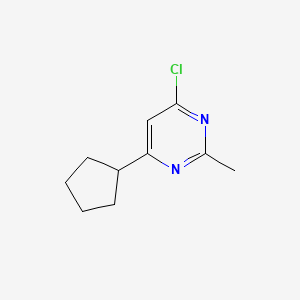
4-Chloro-6-cyclopentyl-2-methylpyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-6-cyclopentyl-2-methylpyrimidine, can be achieved using organolithium reagents . The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-cyclopentyl-2-methylpyrimidine is represented by the formula C8H9ClN2 . The molecular weight is 168.62 .Physical And Chemical Properties Analysis
4-Chloro-6-cyclopentyl-2-methylpyrimidine is a solid . It is slightly soluble in water .Applications De Recherche Scientifique
Synthesis and Process Optimization
- The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs like dasatinib, highlights process research optimizing cyclization and chlorination conditions. This research elucidates the preparation methods and optimal conditions for synthesizing related pyrimidine derivatives, providing a foundation for further exploration of 4-chloro-6-cyclopentyl-2-methylpyrimidine in pharmaceutical applications (Guo Lei-ming, 2012).
Antiviral Activity
- Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, including derivatives of pyrimidine compounds, demonstrates significant antiviral activity against various viruses. This suggests potential applications of 4-chloro-6-cyclopentyl-2-methylpyrimidine derivatives in antiviral drug development (A. Holý et al., 2002).
Biological Activity and Reactivity
- The study of 4-(R)-pyrimidinium (4-halobenzoyl)methylides, including structure, stability, and biological activity analysis, offers insights into the reactivity and potential biological applications of pyrimidine derivatives. This research contributes to understanding the chemical and biological properties of compounds like 4-chloro-6-cyclopentyl-2-methylpyrimidine (C. Moldoveanu & I. Mangalagiu, 2005).
Precursor in Pharmaceutical and Explosive Industries
- The role of 4,6-dihydroxy-2-methylpyrimidine as a precursor in the pharmaceutical and explosive industries underscores the importance of derivatives like 4-chloro-6-cyclopentyl-2-methylpyrimidine in the synthesis of high-value products. This research highlights the process chemistry involved in producing such precursors (R. Patil et al., 2008).
Anti-Inflammatory Agents
- Pyrazolopyranopyrimidines have been investigated for their anti-inflammatory properties, suggesting that modifications of the pyrimidine ring, as in 4-chloro-6-cyclopentyl-2-methylpyrimidine, could lead to new classes of anti-inflammatory agents (M. Zaki et al., 2006).
Propriétés
IUPAC Name |
4-chloro-6-cyclopentyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUUENBCDIMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyclopentyl-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




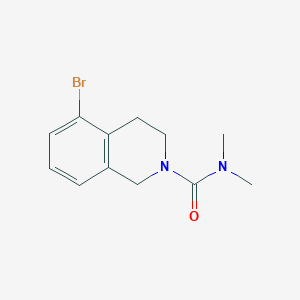
![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)
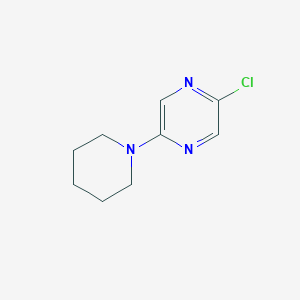
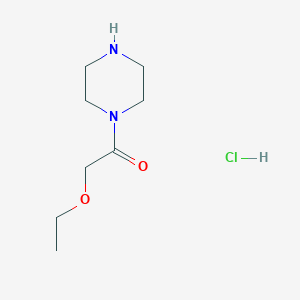
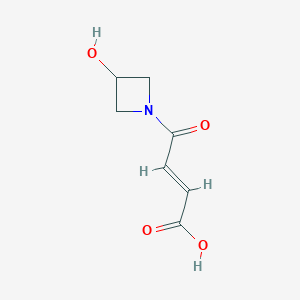

![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
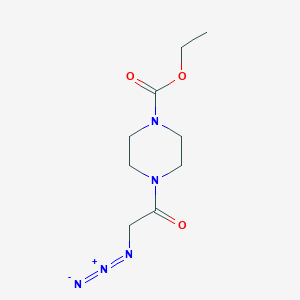
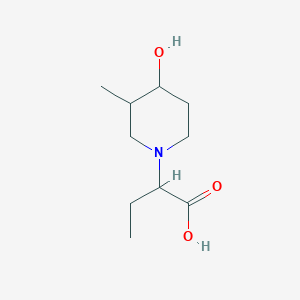
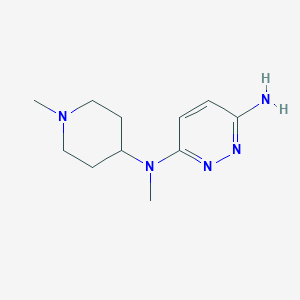
![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)
